molecular formula C23H23N3O7 B2567522 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941893-46-5

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2567522
CAS No.: 941893-46-5
M. Wt: 453.451
InChI Key: PBWMZVWBTOIQJX-UHFFFAOYSA-N
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Description

The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one features a pyrrolidin-2-one core fused with a 1,4-benzodioxin ring and a 1,2,4-oxadiazole moiety substituted with a 3,4,5-trimethoxyphenyl group. However, the provided evidence lacks explicit data on its synthesis, pharmacological profile, or physical properties.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O7/c1-28-18-8-13(9-19(29-2)21(18)30-3)22-24-23(33-25-22)14-10-20(27)26(12-14)15-4-5-16-17(11-15)32-7-6-31-16/h4-5,8-9,11,14H,6-7,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWMZVWBTOIQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one represents a novel class of heterocyclic compounds that exhibit significant biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidinone core and the subsequent introduction of the benzodioxin and oxadiazole moieties. The synthetic route generally employs techniques such as:

  • Condensation reactions to form the pyrrolidine structure.
  • Cyclization methods for creating the oxadiazole ring.
  • Functional group modifications to introduce substituents like trimethoxyphenyl groups.

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing the oxadiazole moiety exhibit promising antimicrobial activity. For instance:

  • Screening against bacterial strains : Compounds derived from similar structures were evaluated against various Gram-positive and Gram-negative bacteria. Notably, compounds showed significant inhibition rates with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines:

  • HepG2 Cell Line : The compound exhibited cytotoxicity with an IC50 value in the range of 1.38 to 3.21 µM. This suggests a strong potential for development as an anticancer agent .
CompoundIC50 (µM)Mechanism of Action
Compound 91.38Induces apoptosis via mitochondrial pathways
Compound 102.52Disrupts cell cycle at G2/M phase
Compound 113.21Inhibits β-tubulin polymerization

Apoptotic Activity

The mechanism of action appears to involve apoptosis induction:

  • Flow Cytometry Analysis : Treatment with the compound resulted in a significant increase in Annexin-V positive cells, indicating early and late apoptosis stages. The analysis revealed that apoptosis was significantly enhanced compared to untreated controls .

Case Studies

A recent study focused on a series of synthesized derivatives similar to our compound and evaluated their biological profiles:

  • Study on Anticancer Properties :
    • Objective : To assess the cytotoxic effects on HepG2 cells.
    • Results : Compounds demonstrated varying degrees of cytotoxicity with specific focus on apoptotic pathways.
    • : The data supports further investigation into these derivatives for potential therapeutic applications in oncology .
  • Antimicrobial Evaluation :
    • Objective : To evaluate antimicrobial efficacy against a panel of bacterial strains.
    • Results : Certain derivatives showed potent activity with MIC values comparable to established antibiotics.
    • : These findings highlight the potential for developing new antimicrobial agents based on this chemical framework .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Heterocyclic Diversity

The target compound’s unique combination of a benzodioxin ring, oxadiazole, and trimethoxyphenyl group distinguishes it from analogs in the evidence. Below is a comparative analysis:

Key Observations:
  • Heterocyclic Diversity: The oxadiazole in the target compound contrasts with tetrazoles () and imidazopyridines (). Oxadiazoles are known for their electron-withdrawing effects, which may enhance binding interactions in biological targets compared to coumarin or nitrophenyl groups .
  • Substituent Effects: The 3,4,5-trimethoxyphenyl group in the target compound could improve lipophilicity and membrane permeability relative to the nitro or cyano groups in .
  • Synthesis Complexity : highlights a one-pot synthesis for imidazopyridines, which may offer efficiency advantages over multi-step routes implied for the target compound’s heterocyclic assembly .

Physical and Spectroscopic Properties

While the target compound lacks reported data, comparisons can be inferred:

  • Melting Points : The compound in exhibits a high melting point (243–245°C), likely due to its rigid imidazopyridine core and nitro substituent. The target compound’s benzodioxin and oxadiazole moieties may similarly confer thermal stability .
  • Spectroscopic Characterization: NMR and HRMS data () are critical for confirming heterocyclic structures.

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